Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-
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Overview
Description
Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, as both the reagent and the catalyst .
Industrial Production Methods
While specific industrial production methods for Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, as well as employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the development of novel materials and corrosion inhibitors.
Mechanism of Action
The mechanism by which Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring structure and is used as a corrosion inhibitor.
5H-5-Methyl-6,7-dihydrocyclopentapyrazine: Another related compound with a similar ring system, used in various chemical applications.
Uniqueness
Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- is unique due to its specific ring fusion and the presence of the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61387-11-9 |
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Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyran-4-one |
InChI |
InChI=1S/C8H8O2/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2 |
InChI Key |
HZEXINHQHZFXBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)OC=CC2=O |
Origin of Product |
United States |
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